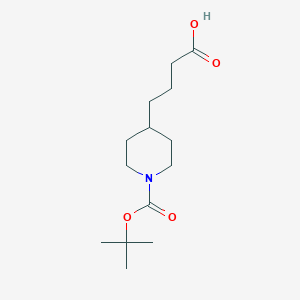

4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)butanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-9-7-11(8-10-15)5-4-6-12(16)17/h11H,4-10H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAFRZYWOCMCWMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30439344 | |

| Record name | 4-[1-(tert-Butoxycarbonyl)piperidin-4-yl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142247-38-9 | |

| Record name | 1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142247-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[1-(tert-Butoxycarbonyl)piperidin-4-yl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30439344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-Carboxy-propyl)-piperidine-1-carboxylic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)butanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)butanoic acid is a bifunctional molecule widely utilized as a key building block in medicinal chemistry and pharmaceutical development. Its structure incorporates a protected piperidine ring and a butanoic acid chain, offering versatile handles for chemical modification. Understanding its core physicochemical properties is paramount for its effective application in the synthesis of novel therapeutic agents and other complex organic molecules. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, outlines general experimental protocols for their determination, and presents logical workflows for its characterization.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its reactivity, solubility, and pharmacokinetic profile in drug development. The data for this compound, collated from various chemical suppliers and databases, are summarized below. It is important to note that many of these values are computed and experimental verification is recommended for critical applications.

General and Structural Properties

| Property | Value | Source |

| IUPAC Name | 4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]butanoic acid | PubChem[1] |

| Synonyms | N-Boc-4-piperidinebutanoic acid, 4-(1-Boc-piperidin-4-yl)butanoic acid | PubChem[1] |

| CAS Number | 142247-38-9 | PubChem[1] |

| Molecular Formula | C₁₄H₂₅NO₄ | PubChem[1] |

| Molecular Weight | 271.35 g/mol | PubChem[1] |

| Physical Form | White powder or solid | Chem-Impex[2] |

| Purity | ≥ 98% (HPLC) | Chem-Impex[2] |

Computed Physicochemical Data

The following table presents computed data that are valuable for predicting the behavior of the molecule in various chemical and biological systems.

| Property | Value | Source |

| XLogP3 | 2.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 6 | PubChem[1] |

| Exact Mass | 271.17835828 Da | PubChem[1] |

| Topological Polar Surface Area | 66.8 Ų | PubChem[1] |

| Heavy Atom Count | 19 | PubChem[1] |

Experimental Protocols for Physicochemical Characterization

Determination of Melting Point

The melting point is a crucial indicator of purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. For a pure compound, this range is typically narrow.

Solubility Assessment

Solubility is a critical factor for reaction conditions and formulation development.

Methodology: Visual Assessment in Various Solvents

-

Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane).

-

Procedure:

-

To a test tube containing a known volume of solvent (e.g., 1 mL), a small, pre-weighed amount of the compound (e.g., 1 mg) is added.

-

The mixture is vortexed or shaken vigorously for a set period (e.g., 1 minute) at a controlled temperature (e.g., 25 °C).

-

The solution is visually inspected for the presence of undissolved solid.

-

-

Classification: The solubility can be qualitatively classified as soluble, partially soluble, or insoluble. For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved solute determined by techniques like HPLC or UV-Vis spectroscopy.

Determination of Acid Dissociation Constant (pKa)

The pKa value is essential for understanding the ionization state of the carboxylic acid group at different pH values.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically deionized water or a water-co-solvent mixture if the compound has low aqueous solubility.[3][4][5] The ionic strength of the solution is kept constant using an inert salt (e.g., 0.01 M KCl).[3][4][5]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).[3][4][5]

-

Data Acquisition: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

Determination of the Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity, which is a key predictor of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Methodology: Shake-Flask Method

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.

-

Procedure:

-

A known amount of the compound is dissolved in one of the phases (e.g., n-octanol).

-

A known volume of the other phase (water) is added.

-

The mixture is shaken vigorously for a set period to allow for partitioning equilibrium to be reached.

-

The mixture is then centrifuged to ensure complete phase separation.

-

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[6][7]

Visualization of Workflows and Structure

The following diagrams, generated using Graphviz, illustrate a logical workflow for physicochemical characterization and the chemical structure of the target compound.

References

- 1. 4-(1-((Tert-butoxy)carbonyl)piperidin-4-yl)butanoic acid | C14H25NO4 | CID 10400987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. [PDF] Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. acdlabs.com [acdlabs.com]

- 7. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

An In-depth Technical Guide to 4-(1-(Boc-piperidin)-4-yl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 4-(1-(Boc-piperidin)-4-yl)butanoic acid, a key building block in modern medicinal chemistry. This document details its chemical identity, physicochemical properties, a representative synthesis protocol, and its applications in pharmaceutical research.

Chemical Identity and Properties

IUPAC Name: 4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]butanoic acid

CAS Number: 142247-38-9

4-(1-(Boc-piperidin)-4-yl)butanoic acid is a piperidine derivative protected with a tert-butyloxycarbonyl (Boc) group on the nitrogen atom. This protecting group enhances the compound's stability and makes it a versatile intermediate for various chemical transformations. The presence of a carboxylic acid functional group allows for further modifications, such as amide bond formation, making it a valuable synthon in the development of novel therapeutics.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₅NO₄ | |

| Molecular Weight | 271.35 g/mol | |

| Appearance | Solid | |

| Purity | ≥ 98% (HPLC) | |

| Storage | Store at 0-8°C |

Synthesis and Experimental Protocol

Protocol: Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester

This protocol describes the esterification of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid.

Materials:

-

1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (2.0 g)

-

Potassium carbonate (1.2 g, 8.7 mmol, 1.0 equivalent)

-

Iodomethane (0.65 mL, 10 mmol)

-

N,N-Dimethylformamide (DMF) (38 mL)

-

10% aqueous potassium carbonate solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (2.0 g) in DMF (38 mL), add potassium carbonate (1.2 g, 8.7 mmol, 1.0 equivalent) and iodomethane (0.65 mL, 10 mmol).

-

Stir the reaction mixture at room temperature for three hours.

-

Pour the reaction mixture into 10% aqueous potassium carbonate (100 mL).

-

Extract the aqueous solution with EtOAc (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over Na₂SO₄.

-

Concentrate the solution in vacuo.

-

Purify the crude product via column chromatography to yield the desired ester.

Table 2: Reagents for Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | 229.28 | 2.0 g | 8.7 mmol | 1.0 |

| Potassium carbonate | 138.21 | 1.2 g | 8.7 mmol | 1.0 |

| Iodomethane | 141.94 | 0.65 mL | 10 mmol | ~1.15 |

| DMF | 73.09 | 38 mL | - | - |

Applications in Drug Discovery and Development

4-(1-(Boc-piperidin)-4-yl)butanoic acid serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. The piperidine scaffold is a common motif in many approved drugs, and this compound provides a versatile platform for introducing this moiety.

-

Neuroscience Research: The piperidine structure is prevalent in compounds targeting the central nervous system. This intermediate is valuable for developing treatments for neurodegenerative diseases.

-

Analgesics and Anti-inflammatory Drugs: It is a key component in the synthesis of novel analgesics and anti-inflammatory agents.

-

Peptide Synthesis: The carboxylic acid handle allows for its incorporation into peptide-based therapeutics, potentially enhancing their stability and bioavailability.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the N-alkylation of a Boc-protected piperidine derivative, a common transformation in the utilization of such building blocks.

Caption: General workflow for N-alkylation of Boc-piperidine derivatives.

Conclusion

4-(1-(Boc-piperidin)-4-yl)butanoic acid is a valuable and versatile building block for the synthesis of complex molecules in pharmaceutical research. Its protected piperidine ring and reactive carboxylic acid moiety allow for its incorporation into a diverse range of potential drug candidates, particularly in the areas of neuroscience and inflammation. The provided information serves as a technical resource for researchers utilizing this compound in their drug discovery and development efforts.

N-Boc-4-piperidinebutanoic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of the core physicochemical properties of N-Boc-4-piperidinebutanoic acid, a key building block in synthetic organic chemistry and pharmaceutical development.

Core Compound Data

N-Boc-4-piperidinebutanoic acid is a derivative of piperidine featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a butanoic acid substituent at the 4-position. This structure makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

The key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₂₅NO₄[1] |

| Molecular Weight | 271.35 g/mol [1] |

Logical Structure of N-Boc-4-piperidinebutanoic Acid

The following diagram illustrates the connectivity of the primary functional groups within the molecule.

Caption: Functional group relationship in N-Boc-4-piperidinebutanoic acid.

References

An In-depth Technical Guide to the Spectral Data of 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)butanoic acid (CAS Number: 142247-38-9). Due to the limited availability of public experimental spectra, this document presents a combination of predicted data and expected spectral characteristics based on the molecular structure. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Compound Overview

Chemical Structure:

Molecular Formula: C₁₄H₂₅NO₄

Molecular Weight: 271.35 g/mol [1]

This compound is a bifunctional molecule containing a piperidine ring protected with a tert-butoxycarbonyl (Boc) group and a butanoic acid side chain. This structure makes it a useful building block in medicinal chemistry and organic synthesis.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.5 - 12.0 | br s | 1H | -COOH |

| ~4.05 | m | 2H | -CH₂- (axial, piperidine) |

| ~2.68 | t | 2H | -CH₂- (equatorial, piperidine) |

| ~2.30 | t | 2H | -CH₂-COOH |

| ~1.65 | m | 2H | -CH₂-CH₂COOH |

| ~1.55 | m | 1H | -CH- (piperidine) |

| ~1.45 | s | 9H | -C(CH₃)₃ |

| ~1.25 | m | 2H | -CH₂- (piperidine) |

| ~1.10 | m | 2H | -CH₂- (piperidine) |

Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions. "br s" denotes a broad singlet, "t" a triplet, "m" a multiplet, and "s" a singlet.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~179.5 | -COOH |

| ~154.9 | -NCOO- |

| ~79.2 | -C(CH₃)₃ |

| ~44.0 | -CH₂- (piperidine, C2/C6) |

| ~36.0 | -CH- (piperidine, C4) |

| ~35.5 | -CH₂- |

| ~32.0 | -CH₂- (piperidine, C3/C5) |

| ~28.5 | -C(CH₃)₃ |

| ~22.0 | -CH₂- |

Note: These are predicted chemical shifts.

Mass Spectrometry (MS)

Expected Mass Spectrometry Data (Electrospray Ionization - ESI)

| m/z | Ion |

| 272.1856 | [M+H]⁺ |

| 294.1675 | [M+Na]⁺ |

| 270.1709 | [M-H]⁻ |

Note: These values represent the expected monoisotopic masses for the common adducts in high-resolution mass spectrometry.

Infrared (IR) Spectroscopy

Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 2500-3300 | O-H | Carboxylic acid, broad |

| 2975, 2860 | C-H | Alkane stretching |

| 1740-1700 | C=O | Carboxylic acid and carbamate carbonyl, strong |

| 1470-1450 | C-H | Alkane bending |

| 1250-1000 | C-O | Carbamate and carboxylic acid stretching |

| 1160 | C-N | Carbamate stretching |

Experimental Protocols

The following are detailed methodologies for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solvent should be chosen based on the solubility of the compound and should not have signals that overlap with key analyte signals.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Shimming: Place the NMR tube in the spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to thousands).

-

Process the data similarly to the ¹H spectrum and reference it to the solvent peak.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition.

Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: Analyze the ions in the mass analyzer (e.g., TOF, Orbitrap) to measure their mass-to-charge ratio (m/z).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

-

Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺) and any significant fragment ions. Use the accurate mass measurement to confirm the elemental formula.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Apply pressure to the sample using the ATR's pressure clamp to ensure good contact with the crystal. Collect the sample spectrum.

-

Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound.

Caption: Workflow for the synthesis, purification, and spectral analysis of a chemical compound.

References

Technical Guide: Elucidation of the Crystal Structure of Novel Piperidine Derivatives

A Methodological Whitepaper on the Structural Analysis of tert-butyl 4-(3-carboxypropyl)piperidine-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the structural characterization of tert-butyl 4-(3-carboxypropyl)piperidine-1-carboxylate. As of the latest literature review, a definitive crystal structure for this specific compound has not been deposited in public databases such as the Cambridge Crystallographic Data Centre (CCDC). Therefore, this document provides a comprehensive, methodological framework outlining the necessary experimental protocols to determine its three-dimensional atomic arrangement. The procedures described herein represent a standardized workflow for the structural elucidation of novel, small organic molecules, from synthesis and crystallization to final structure refinement and validation.

Introduction

tert-Butyl 4-(3-carboxypropyl)piperidine-1-carboxylate is a piperidine derivative featuring a carboxylic acid functional group and a tert-butoxycarbonyl (Boc) protecting group. Such compounds are valuable building blocks in medicinal chemistry, often utilized in the synthesis of more complex molecules with potential therapeutic applications. Understanding the precise three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions, is critical for structure-activity relationship (SAR) studies, computational modeling, and rational drug design.

The definitive method for determining the atomic arrangement of a crystalline solid is single-crystal X-ray diffraction.[1][2][3] This technique allows for the creation of a detailed three-dimensional map of electron density within the crystal, from which the positions of individual atoms can be inferred.[3]

Hypothetical Experimental Protocols

The following sections detail a robust, generalized protocol for determining the crystal structure of the title compound.

2.1 Synthesis and Purification

A common synthetic route to obtain tert-butyl 4-(3-carboxypropyl)piperidine-1-carboxylate involves the modification of a precursor such as tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate[4] or a related piperidine derivative. A typical synthesis would proceed as follows:

-

Oxidation: Oxidation of the corresponding alcohol, tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate, using a mild oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation, would yield the aldehyde, which can be further oxidized to the carboxylic acid using Jones reagent or a similar strong oxidant.

-

Purification: The crude product would be purified using column chromatography on silica gel.

-

Characterization: The purified compound's identity and purity would be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

2.2 Single Crystal Growth

Obtaining a diffraction-quality single crystal is often the most challenging step in structure determination.[1][5] For a small organic molecule like the title compound, several crystallization methods would be explored:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, causing the solubility to decrease and promoting crystal growth.

2.3 X-ray Diffraction Data Collection and Processing

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer.[5]

-

Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal motion of the atoms. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted reflections on a detector.[3]

-

Data Processing: The raw diffraction images are processed to integrate the reflection intensities, apply corrections for experimental factors (like Lorentz and polarization effects), and determine the unit cell parameters and space group symmetry.[3]

2.4 Structure Solution and Refinement

-

Structure Solution: The "phase problem" is solved using direct methods, which is a standard approach for small molecules with fewer than 1000 non-hydrogen atoms.[1] This step provides an initial electron density map.

-

Model Building: An initial atomic model is built into the electron density map.

-

Refinement: The atomic coordinates and thermal parameters are refined against the experimental diffraction data using a least-squares minimization process. This iterative process improves the agreement between the calculated and observed structure factors, typically expressed by the R1 value.

Data Presentation: Hypothetical Crystallographic Data

Upon successful completion of the experimental workflow, the crystallographic data would be summarized as follows. The table below presents typical parameters expected for a small organic molecule.

| Parameter | Hypothetical Value | Description |

| Chemical Formula | C₁₄H₂₅NO₄ | The elemental composition of the molecule. |

| Formula Weight | 271.35 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁/c | The space group defines the symmetry operations of the crystal lattice. |

| a, b, c (Å) | a = 10.5, b = 8.2, c = 18.1 | The lengths of the unit cell edges. |

| α, β, γ (°) | α = 90, β = 95.5, γ = 90 | The angles between the unit cell edges. |

| Volume (ų) | 1550 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Density (calculated) (g/cm³) | 1.16 | The calculated density of the crystal. |

| Absorption Coefficient (mm⁻¹) | 0.085 | A measure of how strongly the crystal absorbs X-rays. |

| F(000) | 592 | The total number of electrons in the unit cell. |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 | The dimensions of the single crystal used for data collection. |

| Reflections Collected | 15000 | The total number of diffraction spots measured. |

| Independent Reflections | 3500 | The number of unique reflections after accounting for symmetry. |

| R_int | 0.035 | The internal agreement factor for symmetry-equivalent reflections. |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.110 | The residual factors indicating the goodness-of-fit between the model and the experimental data. |

| Goodness-of-fit on F² | 1.05 | An indicator of the quality of the refinement. |

Visualization of Experimental Workflow

The logical flow of the single-crystal X-ray diffraction process is crucial for understanding the relationship between each experimental and computational step.

Caption: Workflow for small molecule single-crystal X-ray crystallography.

Conclusion

While the specific crystal structure of tert-butyl 4-(3-carboxypropyl)piperidine-1-carboxylate remains to be determined, this guide provides the essential experimental and computational framework required for its elucidation. The application of these well-established protocols in small-molecule crystallography will undoubtedly yield a high-resolution three-dimensional model, providing invaluable insight for chemists and drug development professionals. The resulting structural data would serve as a foundational piece of information for understanding its physicochemical properties and for its application in the design of new chemical entities.

References

- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 2. excillum.com [excillum.com]

- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate | C13H23NO3 | CID 10657745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]

A Technical Guide to 4-(1-(Boc-piperidin)-4-yl)butanoic Acid: A Versatile Linker for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-(Boc-piperidin)-4-yl)butanoic acid is a bifunctional molecule of significant interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a Boc-protected piperidine ring and a butanoic acid side chain, makes it an ideal building block and linker for the synthesis of complex molecules, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). The Boc (tert-butyloxycarbonyl) protecting group provides stability and allows for controlled, stepwise synthesis, while the carboxylic acid moiety offers a versatile handle for conjugation to other molecules. This technical guide provides an in-depth overview of commercially available suppliers, a plausible synthetic route, and its application in the development of novel therapeutics.

Commercial Availability

A variety of chemical suppliers offer 4-(1-(Boc-piperidin)-4-yl)butanoic acid, catering to the needs of researchers and drug development professionals. The table below summarizes key information from several suppliers to facilitate easy comparison.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | CDS022085 | Not specified | 50 mg | ~$35 |

| Chem-Impex | 15008 | ≥ 98% (HPLC) | Inquire | Inquire |

| Ambeed | A194868 | Inquire | Inquire | Inquire |

| ChemNet | - | Inquire | Inquire | Inquire |

| J&H Chemical | - | Inquire | Inquire | Inquire |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information.

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid

This protocol is adapted from established procedures for the Boc protection of piperidine-4-carboxylic acid.

Materials:

-

4-Piperidinecarboxylic acid

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Sodium hydroxide (NaOH)

-

tert-Butanol

-

Hydrochloric acid (HCl)

-

Water

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-piperidinecarboxylic acid (1 equivalent) in a mixture of aqueous NaOH (1N) and tert-butanol at 0°C, slowly add di-tert-butyl dicarbonate (1.1 equivalents) over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure to approximately half of its original volume.

-

Cool the mixture in an ice bath and acidify to pH 2-3 by the slow addition of 10% aqueous HCl.

-

A white precipitate will form. Collect the solid by vacuum filtration and wash with cold water.

-

For further purification, the crude product can be dissolved in ethyl acetate and washed with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid as a white solid.

Proposed Synthetic Route to 4-(1-(Boc-piperidin)-4-yl)butanoic acid

Following the synthesis of the key precursor, a multi-step sequence, as outlined in the workflow below, can be envisioned to arrive at the target molecule. This proposed pathway utilizes standard, well-established organic transformations.

Caption: Proposed synthetic workflow for 4-(1-(Boc-piperidin)-4-yl)butanoic acid.

Application in PROTAC Development

A primary application of 4-(1-(Boc-piperidin)-4-yl)butanoic acid is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The piperidine moiety of the linker can provide favorable physicochemical properties and conformational rigidity, while the butanoic acid chain allows for tunable length and flexibility.

The general workflow for synthesizing a PROTAC using this linker is depicted below.

Caption: General workflow for PROTAC synthesis using the piperidine-based linker.

Conclusion

4-(1-(Boc-piperidin)-4-yl)butanoic acid is a valuable and commercially available building block for drug discovery and development. Its utility as a linker in PROTACs highlights its importance in the development of next-generation therapeutics. While a direct, published synthesis protocol remains elusive, established organic chemistry methodologies provide a clear path for its preparation. The information provided in this guide serves as a valuable resource for researchers and scientists working at the forefront of pharmaceutical innovation.

Methodological & Application

Application Notes and Protocols for Amide Coupling Reactions with 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing amide coupling reactions using 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)butanoic acid, a key building block in medicinal chemistry. The protocols detailed below are suitable for the synthesis of diverse amide libraries for screening and lead optimization in drug discovery programs, particularly those targeting the central nervous system and G-protein coupled receptors (GPCRs).

Introduction

This compound is a valuable bifunctional molecule widely employed in the synthesis of piperidine-containing compounds.[1][2] The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its stability and allows for selective amide bond formation at the carboxylic acid terminus.[1][2] The resulting amide products are of significant interest in pharmaceutical research, serving as intermediates in the development of analgesics, anti-inflammatory drugs, and modulators of neurological pathways.[2]

Amide bond formation is a cornerstone of medicinal chemistry, and the coupling of this particular carboxylic acid with a variety of primary and secondary amines allows for the creation of diverse chemical entities with potential therapeutic applications. The protocols outlined herein describe the use of common and efficient coupling reagents to achieve high yields and purity.

Data Presentation: Amide Coupling Reaction Yields

The following table summarizes the expected yields for the amide coupling of a Boc-protected piperidine carboxylic acid with an aniline derivative, based on established literature. This serves as a benchmark for the protocols described below.

| Carboxylic Acid | Amine | Coupling Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Boc-piperidine carboxylic acid | Aniline derivative | EDC (1 eq), DMAP (1 eq), HOBt (cat.), DIPEA | Acetonitrile | 23 | 14 | Excellent | [3][4] |

Experimental Protocols

Two robust and widely used protocols for the synthesis of amides from this compound are provided below.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) as the coupling agents. This combination is known for its efficiency and for minimizing side reactions such as racemization.[5]

Materials:

-

This compound

-

Amine (primary or secondary)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a solution of this compound (1.0 eq.) in anhydrous DCM or DMF, add the desired amine (1.0-1.2 eq.) and HOBt (1.2 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution.

-

Slowly add DIPEA or TEA (2.0-3.0 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired amide.

Protocol 2: HATU Mediated Amide Coupling

This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient uronium-based coupling reagent, particularly effective for sterically hindered amines and for achieving rapid reaction times.[6][7]

Materials:

-

This compound

-

Amine (primary or secondary)

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq.), HATU (1.1 eq.), and DIPEA (2.0-3.0 eq.) in anhydrous DMF.

-

Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add the amine (1.0-1.2 eq.) to the reaction mixture.

-

Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for amide coupling and a relevant signaling pathway where the synthesized amides may exert their biological effects.

Caption: General workflow for the synthesis of amides from 4-(1-(Boc)piperidin-4-yl)butanoic acid.

Amides derived from this compound are frequently investigated as ligands for G-protein coupled receptors (GPCRs), such as the neurotensin receptors, which are implicated in various neurological processes. The following diagram illustrates a simplified signaling cascade initiated by the activation of the Neurotensin Receptor 1 (NTSR1).

Caption: Simplified Neurotensin Receptor 1 (NTSR1) signaling pathway.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. apexbt.com [apexbt.com]

- 7. medkoo.com [medkoo.com]

Application Notes and Protocols for the Esterification of 4-(1-(Boc-piperidin)-4-yl)butanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-(Boc-piperidin)-4-yl)butanoic acid is a valuable building block in medicinal chemistry and drug development, frequently utilized as a linker or scaffold in the synthesis of complex molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures its stability and allows for selective reactions at other functional groups. The esterification of the terminal carboxylic acid is a critical transformation to enable further functionalization, improve pharmacokinetic properties, or prepare final active pharmaceutical ingredients.

These application notes provide detailed protocols for the esterification of 4-(1-(Boc-piperidin)-4-yl)butanoic acid with a variety of alcohols, employing mild and efficient coupling agents to preserve the acid-labile Boc protecting group. The methodologies described are suitable for the synthesis of a diverse range of esters, from simple alkyl esters to more complex derivatives.

General Reaction Scheme

The esterification of 4-(1-(Boc-piperidin)-4-yl)butanoic acid with an alcohol (R-OH) is typically achieved using a coupling agent and a catalyst in an appropriate aprotic solvent. The general transformation is depicted below:

Caption: General Esterification Reaction Scheme.

Data Summary

The following table summarizes the reaction conditions and outcomes for the esterification of 4-(1-(Boc-piperidin)-4-yl)butanoic acid with a selection of primary, secondary, and functionalized alcohols using common coupling agents.

| Entry | Alcohol (R-OH) | Coupling Agent (equiv.) | Catalyst (equiv.) | Solvent | Time (h) | Yield (%) |

| 1 | Methanol | EDC·HCl (1.2) | DMAP (0.1) | DCM | 12 | 95 |

| 2 | Ethanol | EDC·HCl (1.2) | DMAP (0.1) | DCM | 12 | 92 |

| 3 | Isopropanol | HATU (1.2) | DIPEA (2.0) | DMF | 16 | 88 |

| 4 | tert-Butanol | DCC (1.5) | DMAP (0.2) | DCM | 24 | 75 |

| 5 | Benzyl Alcohol | EDC·HCl (1.2) | DMAP (0.1) | DCM | 14 | 90 |

| 6 | Ethylene Glycol | EDC·HCl (1.2) | DMAP (0.1) | DMF | 18 | 85 (mono-ester) |

Yields are based on purified product and may vary depending on the specific reaction scale and purification method.

Experimental Protocols

Protocol 1: General Procedure for Esterification using EDC·HCl and DMAP (Steglich Esterification)

This protocol is suitable for primary and secondary alcohols.

Materials:

-

4-(1-(Boc-piperidin)-4-yl)butanoic acid

-

Alcohol (e.g., Methanol, Ethanol, Benzyl Alcohol)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(1-(Boc-piperidin)-4-yl)butanoic acid (1.0 equiv.).

-

Dissolve the acid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Add the desired alcohol (1.1 equiv.) to the solution.

-

Add 4-dimethylaminopyridine (DMAP) (0.1 equiv.) to the reaction mixture.

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equiv.) to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.

Protocol 2: General Procedure for Esterification of Hindered Alcohols using HATU and DIPEA

This protocol is recommended for more sterically hindered secondary alcohols.

Materials:

-

4-(1-(Boc-piperidin)-4-yl)butanoic acid

-

Alcohol (e.g., Isopropanol)

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous lithium chloride solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 4-(1-(Boc-piperidin)-4-yl)butanoic acid (1.0 equiv.) in anhydrous dimethylformamide (DMF) (to approx. 0.2 M).

-

Add the alcohol (1.2 equiv.) to the solution.

-

Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv.) to the mixture.

-

Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equiv.) in one portion.

-

Stir the reaction mixture at room temperature for 16-24 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether or ethyl acetate and wash with saturated aqueous lithium chloride solution (3x) to remove the DMF.

-

Wash the organic layer with brine (1x).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography to obtain the desired ester.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the esterification process, from reaction setup to product purification.

Application Notes and Protocols for the Boc Deprotection of 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)butanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The removal of the tert-butoxycarbonyl (Boc) protecting group is a fundamental transformation in organic synthesis, particularly in the preparation of active pharmaceutical ingredients (APIs) and other complex molecules. This document provides detailed protocols for the acidic deprotection of 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)butanoic acid to yield 4-(piperidin-4-yl)butanoic acid. The protocols described herein utilize common acidic reagents, namely Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl), and are designed to be robust and scalable for various research and development applications.

The target compound, this compound, is a valuable building block in medicinal chemistry. Its deprotection is a critical step in the synthesis of a variety of biologically active molecules. The following protocols offer reliable methods to achieve this transformation efficiently.

Reaction Principle

The Boc group is readily cleaved under acidic conditions. The mechanism involves protonation of the carbamate oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine as its corresponding salt.[1]

Comparative Data of Deprotection Protocols

The following table summarizes typical reaction conditions and expected outcomes for the deprotection of Boc-protected piperidine derivatives, providing a basis for selecting the most appropriate protocol for your specific needs. Yields are based on literature precedents for structurally similar compounds.

| Protocol | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |

| 1 | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 to RT | 1 - 4 | 85 - 95% | Volatile acid and solvent are easily removed.[2] |

| 2 | Hydrochloric acid (HCl) | 1,4-Dioxane | RT | 2 - 16 | 90 - 98% | Often yields a crystalline hydrochloride salt. |

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a widely used method due to the volatility of both the acid and the solvent, which simplifies the work-up procedure.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous DCM (to a concentration of approximately 0.1-0.5 M).

-

Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (5-10 equiv) to the stirred solution.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).

-

Extract the aqueous layer with a suitable organic solvent (e.g., DCM or a mixture of isopropanol/chloroform) (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected product, 4-(piperidin-4-yl)butanoic acid.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol is an excellent alternative to TFA and often results in the precipitation of the hydrochloride salt of the product, which can simplify purification.

Materials:

-

This compound

-

4M HCl in 1,4-dioxane

-

Diethyl ether

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, add this compound (1.0 equiv).

-

Acid Addition: To the starting material, add a solution of 4M HCl in 1,4-dioxane (5-10 equiv).

-

Reaction: Stir the mixture at room temperature for 2-16 hours. In many cases, the hydrochloride salt of the product will precipitate out of the solution.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Isolation:

-

If a precipitate forms: Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain 4-(piperidin-4-yl)butanoic acid hydrochloride.

-

If no precipitate forms: Concentrate the reaction mixture under reduced pressure. Add diethyl ether to the residue to induce precipitation. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

-

Visualizations

General Workflow for Boc Deprotection

References

Application Notes and Protocols: 4-(1-(Boc-piperidin)-4-yl)butanoic Acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-(Boc-piperidin)-4-yl)butanoic acid is a bifunctional molecule increasingly utilized in solid-phase peptide synthesis (SPPS) to introduce a piperidine-butanoic acid moiety into peptide structures. This modification is of significant interest in drug discovery and development for its potential to enhance the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. The incorporation of this linker can improve metabolic stability, increase bioavailability, and modulate receptor interactions.

The Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen allows for its seamless integration into standard Boc-SPPS workflows. The terminal carboxylic acid enables its coupling to the N-terminus of a resin-bound peptide or to a side chain of an amino acid. This document provides detailed protocols for the application of 4-(1-(Boc-piperidin)-4-yl)butanoic acid in SPPS, along with relevant technical data and visualizations to guide researchers in its effective use.

Chemical Properties

A clear understanding of the physicochemical properties of 4-(1-(Boc-piperidin)-4-yl)butanoic acid is crucial for its successful application in peptide synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₅NO₄ | [Generic supplier data] |

| Molecular Weight | 271.35 g/mol | [Generic supplier data] |

| Appearance | White to off-white solid | [Generic supplier data] |

| Purity (typical) | ≥97% (HPLC) | [Generic supplier data] |

| Solubility | Soluble in DMF, DCM, NMP | General knowledge |

Experimental Protocols

The following protocols provide a general framework for the incorporation of 4-(1-(Boc-piperidin)-4-yl)butanoic acid into a peptide sequence during solid-phase peptide synthesis using a Boc protection strategy.

Resin Preparation and Peptide Synthesis

Standard Boc-SPPS protocols are employed for the assembly of the desired peptide sequence on a suitable resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide). The synthesis proceeds with cycles of Boc-deprotection using trifluoroacetic acid (TFA) and coupling of the subsequent Boc-protected amino acid until the desired peptide chain is assembled.

On-Resin N-Terminal Coupling of 4-(1-(Boc-piperidin)-4-yl)butanoic Acid

This protocol describes the coupling of 4-(1-(Boc-piperidin)-4-yl)butanoic acid to the free N-terminus of the resin-bound peptide.

Materials:

-

Peptide-resin with a free N-terminus

-

4-(1-(Boc-piperidin)-4-yl)butanoic acid

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Washing solvents: DMF, DCM, Isopropanol (IPA)

-

Kaiser test kit

Protocol:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

N-terminal Boc Deprotection: If the N-terminus is Boc-protected, perform deprotection by treating the resin with a solution of 50% TFA in DCM for 30 minutes.

-

Washing: Wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x) to remove residual TFA and by-products.

-

Neutralization: Neutralize the resin by washing with a 10% solution of DIPEA in DMF (2 x 5 minutes).

-

Washing: Wash the resin with DMF (5x) to remove excess base.

-

Activation of 4-(1-(Boc-piperidin)-4-yl)butanoic Acid:

-

In a separate vial, dissolve 4-(1-(Boc-piperidin)-4-yl)butanoic acid (3 equivalents relative to the resin loading), HBTU or HATU (2.9 equivalents), and HOBt (3 equivalents, if using HBTU) in DMF.

-

Add DIPEA (6 equivalents) to the solution and pre-activate for 2-5 minutes.

-

-

Coupling Reaction:

-

Add the activated solution of 4-(1-(Boc-piperidin)-4-yl)butanoic acid to the neutralized peptide-resin.

-

Agitate the reaction mixture at room temperature for 2-4 hours. The reaction time may need to be extended for sterically hindered N-termini.

-

-

Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive, the coupling step should be repeated.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (3x).

-

Drying: Dry the resin under vacuum.

Caption: Workflow for N-terminal coupling of the piperidine-butanoic acid linker.

Cleavage of the Modified Peptide from the Resin

The final step is the cleavage of the peptide from the solid support and the simultaneous removal of the Boc group from the piperidine linker and any acid-labile side-chain protecting groups.

Materials:

-

Modified peptide-resin

-

Cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol 82.5:5:5:5:2.5 v/v)

-

Cold diethyl ether

-

Centrifuge

Protocol:

-

Resin Preparation: Place the dried peptide-resin in a reaction vessel.

-

Cleavage: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

-

Reaction: Agitate the mixture at room temperature for 2-4 hours.

-

Filtration: Filter the resin and collect the filtrate containing the cleaved peptide.

-

Washing: Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitation: Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether (2-3 times).

-

Drying: Dry the crude peptide under vacuum.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its identity and purity.

Caption: Workflow for cleavage and purification of the modified peptide.

Quantitative Data

While specific quantitative data for the coupling of 4-(1-(Boc-piperidin)-4-yl)butanoic acid is not extensively published, data from the coupling of structurally similar N-Boc protected linkers and sterically hindered amino acids can provide a useful reference. Coupling efficiencies are highly dependent on the peptide sequence, resin, and coupling reagents used.

| Coupling Reagent | Typical Equivalents (Reagent/Base) | Typical Coupling Time | Reported Coupling Efficiency |

| HBTU/DIPEA | 3-4 / 6-8 | 1-4 hours | >95% |

| HATU/DIPEA | 3-4 / 6-8 | 1-2 hours | >98% |

| PyBOP/DIPEA | 3-4 / 6-8 | 2-6 hours | >90% |

Note: For difficult couplings, extended reaction times or double coupling may be necessary to achieve high efficiency.

Applications

The incorporation of the 4-(piperidin-4-yl)butanoic acid moiety can be a valuable strategy in the design of novel peptide therapeutics.

-

Improved Pharmacokinetics: The piperidine ring can enhance metabolic stability by shielding adjacent peptide bonds from enzymatic degradation.

-

Modulation of Receptor Binding: The flexible butanoyl chain and the piperidine ring can introduce new interactions with target receptors, potentially altering binding affinity and functional activity. This is particularly relevant for G-protein coupled receptors (GPCRs), where subtle structural changes in a ligand can switch its activity from an agonist to an antagonist.

-

Enhanced Cell Penetration: The lipophilic nature of the piperidine moiety may improve the ability of the peptide to cross cell membranes.

-

Scaffold for Further Modification: The secondary amine of the piperidine ring, after deprotection of the Boc group, can serve as a handle for further chemical modifications, such as pegylation or the attachment of other functional groups.

Application Notes and Protocols for the Synthesis of GPCR Ligands Using 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for a significant portion of currently marketed drugs. The development of novel and selective GPCR ligands is a cornerstone of modern drug discovery. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into GPCR ligands to modulate their pharmacological properties. 4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)butanoic acid is a versatile building block for the synthesis of such ligands. Its piperidine core provides a three-dimensional framework that can be functionalized to interact with GPCR binding pockets, while the butanoic acid moiety offers a convenient handle for amide bond formation, allowing for the introduction of diverse chemical functionalities. The tert-butoxycarbonyl (Boc) protecting group ensures chemoselectivity during synthetic transformations.

This document provides detailed application notes and protocols for the synthesis of exemplary GPCR ligands using this compound as a key intermediate. The focus is on providing practical, step-by-step guidance for the synthesis and subsequent pharmacological evaluation of these compounds.

Key Applications

The versatility of the this compound scaffold allows for its application in the development of ligands for a variety of GPCRs, including but not limited to:

-

Chemokine Receptors (e.g., CCR2): Antagonists of CCR2 are of significant interest for the treatment of inflammatory and autoimmune diseases.

-

Ghrelin Receptor (GHSR): Modulators of the ghrelin receptor have therapeutic potential in metabolic disorders such as obesity and diabetes.

-

Melanocortin Receptors (e.g., MC4R): Agonists of the MC4R are being investigated for the treatment of obesity and other metabolic conditions.

Experimental Protocols

General Protocol for Amide Coupling

The carboxylic acid moiety of this compound is readily coupled with a variety of primary and secondary amines to generate a library of amide derivatives. A general and robust protocol for this transformation is outlined below.

Reaction Scheme:

Materials:

-

This compound

-

Amine of interest (R-NH2)

-

Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

DIPEA (N,N-Diisopropylethylamine)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine of interest (1.1 eq) and DIPEA (2.0 eq).

-

In a separate flask, dissolve the coupling agent (e.g., HATU, 1.2 eq) in anhydrous DMF.

-

Add the coupling agent solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired amide.

Synthesis of a CCR2 Receptor Antagonist Analog

This protocol describes the synthesis of a key intermediate that can be further elaborated to potent CCR2 antagonists.

Target Molecule: Tert-butyl 4-(4-(phenylformamido)butyl)piperidine-1-carboxylate

Procedure:

-

Follow the general amide coupling protocol described above, using this compound and aniline as the starting materials.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Deprotection of the Boc Group

The Boc protecting group can be readily removed under acidic conditions to yield the free piperidine nitrogen, which can be a key pharmacophore for GPCR interaction or a site for further functionalization.

Procedure:

-

Dissolve the Boc-protected compound in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Co-evaporate with DCM or another suitable solvent to remove residual TFA.

-

The resulting trifluoroacetate salt can often be used directly in the next step or neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted to yield the free amine.

Pharmacological Evaluation Protocols

CCR2 Functional Assay: Calcium Flux

Activation of the Gq-coupled CCR2 receptor by its endogenous ligand CCL2 leads to an increase in intracellular calcium concentration. Antagonists will inhibit this response.

Materials:

-

HEK293 cells stably expressing human CCR2

-

CCL2 (human)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)

-

Pluronic F-127

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader with an injector

Procedure:

-

Cell Preparation: Seed CCR2-expressing HEK293 cells into a 96-well plate and allow them to adhere overnight.

-

Dye Loading: Prepare a dye loading solution containing Fluo-8 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the dye loading solution to each well. Incubate for 45-60 minutes at 37°C in the dark.

-

Compound Addition: Prepare serial dilutions of the synthesized compounds. Add the compound solutions to the wells and incubate for 15-30 minutes at room temperature.

-

Measurement of Calcium Flux: Place the plate in the fluorescence microplate reader. Establish a baseline fluorescence reading. Inject a solution of CCL2 (at a concentration that elicits a submaximal response, e.g., EC80) into each well and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence upon CCL2 addition represents the calcium flux. The inhibitory effect of the test compounds is calculated as a percentage of the response in the absence of the compound. IC50 values are determined by fitting the data to a dose-response curve.

MC4R Functional Assay: cAMP Accumulation

The MC4 receptor is a Gs-coupled GPCR, and its activation leads to an increase in intracellular cyclic AMP (cAMP). Agonists will stimulate cAMP production.

Materials:

-

CHO-K1 cells stably expressing human MC4R

-

α-MSH (alpha-Melanocyte-Stimulating Hormone) as a reference agonist

-

cAMP assay kit (e.g., HTRF-based or ELISA-based)

-

Cell culture medium

-

384-well assay plate

Procedure:

-

Cell Seeding: Seed MC4R-expressing CHO-K1 cells into a 384-well plate and culture overnight.

-

Compound Treatment: Prepare serial dilutions of the synthesized compounds and the reference agonist (α-MSH). Add the compounds to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis: Generate dose-response curves for the test compounds and the reference agonist. Determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) for each compound to assess its potency and efficacy as an MC4R agonist.

Ghrelin Receptor Functional Assay: IP1 Accumulation

The ghrelin receptor (GHSR) is a Gq-coupled receptor. Its activation leads to the production of inositol triphosphate (IP3), which is rapidly metabolized to inositol monophosphate (IP1). Inverse agonists will decrease the basal level of IP1 accumulation in cells with high constitutive receptor activity.

Materials:

-

HEK293 cells stably expressing the human ghrelin receptor

-

IP-One HTRF assay kit

-

Cell stimulation buffer

-

96-well white microplate

Procedure:

-

Cell Preparation: Plate the GHSR-expressing HEK293 cells in a 96-well plate and allow them to grow to the desired confluency.

-

Compound Incubation: Prepare serial dilutions of the synthesized compounds. Add the compounds to the cells in the stimulation buffer provided with the kit and incubate for 30-60 minutes at 37°C.

-

IP1 Measurement: Following the incubation, add the HTRF reagents (IP1-d2 and anti-IP1-cryptate) to the wells according to the kit's instructions. Incubate for 1 hour at room temperature.

-

Data Reading and Analysis: Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the concentration of IP1. Calculate the IP1 concentration for each well using a standard curve. For inverse agonists, a decrease in the basal IP1 level will be observed. Determine the IC50 values from the dose-response curves.

Data Presentation

Quantitative data from the pharmacological assays should be summarized in clearly structured tables for easy comparison.

Table 1: Pharmacological Data for Synthesized GPCR Ligands

| Compound ID | Target GPCR | Assay Type | Potency (IC50/EC50, nM) | Efficacy (Emax, % of control) |

| Ligand-001 | CCR2 | Calcium Flux | 150 | N/A (Antagonist) |

| Ligand-002 | MC4R | cAMP Accumulation | 75 | 95 |

| Ligand-003 | GHSR | IP1 Accumulation | 250 | N/A (Inverse Agonist) |

Visualizations

Signaling Pathways

Application of N-Boc-4-piperidinebutanoic Acid in Kinase Inhibitor Synthesis: A Detailed Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols on the use of N-Boc-4-piperidinebutanoic acid and related piperidine-containing building blocks in the synthesis of potent kinase inhibitors. The piperidine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance solubility, improve pharmacokinetic properties, and provide crucial interactions with target proteins.

N-Boc-4-piperidinebutanoic acid, a bifunctional molecule, offers a versatile platform for drug discovery. The Boc-protected nitrogen allows for controlled chemical transformations, while the butanoic acid chain serves as a valuable linker to connect to other pharmacophoric elements. This building block is particularly relevant in the design of kinase inhibitors, where precise positioning of functional groups within the ATP-binding pocket is critical for potency and selectivity.

Case Study: Synthesis of Lorlatinib (PF-06463922), a Potent ALK/ROS1 Inhibitor

A prominent example illustrating the strategic use of a piperidine-based scaffold is in the synthesis of Lorlatinib (PF-06463922), a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor.[1][2] Lorlatinib is a macrocyclic inhibitor designed to be effective against a wide range of resistance mutations that can emerge during cancer therapy and to penetrate the blood-brain barrier to treat brain metastases.[1][2][3][4]

While the synthesis of Lorlatinib does not start directly from N-Boc-4-piperidinebutanoic acid, it involves the construction of a key intermediate that incorporates a functionalized piperidine ring, demonstrating the principles of using such building blocks. The synthesis showcases the creation of a complex macrocycle where the piperidine unit is central to the overall architecture and biological activity of the molecule.